N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide
Description
N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines an indeno-thiazole moiety with a benzo-thiazole carboxamide group, making it a promising candidate for various biological and chemical applications.
Properties
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3OS2/c22-16(17-19-12-7-3-4-8-13(12)23-17)21-18-20-15-11-6-2-1-5-10(11)9-14(15)24-18/h1-8H,9H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYQBBSVKMDTKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the indeno-thiazole core, followed by the introduction of the benzo-thiazole carboxamide group. The initial step often involves the condensation of indene with thioamide under acidic conditions to form the indeno-thiazole intermediate. This intermediate is then reacted with benzo-thiazole-2-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique biological activities .
Scientific Research Applications
Structural Characteristics
The compound can be characterized by the following structural formula:
This structure is notable for combining elements from both thiazole and indene structures, which are known to exhibit various pharmacological properties.
Synthesis Pathways
The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. Key methods include:
- Condensation Reactions : Combining thiazole derivatives with benzoic acid derivatives.
- Cyclization : Utilizing thiourea and appropriate ketones to form the indeno-thiazole framework.
Reaction conditions such as temperature and solvent choice (e.g., dimethylformamide or dichloromethane) are critical for optimizing yield and purity.
Antiviral Properties
Recent studies indicate that this compound exhibits significant antiviral activity, particularly against SARS-CoV-2. It has been shown to inhibit the 3-Chymotrypsin-like cysteine protease (3CL pro), an essential enzyme for viral replication. Preliminary data suggest an IC50 value of approximately 1.28 μM against this target, highlighting its potential as an antiviral agent .
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against a range of pathogens. Its thiazole moiety is known to interfere with bacterial lipid biosynthesis, leading to effective antibacterial action. Various derivatives of thiazoles have shown efficacy against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies have indicated that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Comparative Analysis of Related Compounds
To better understand the unique applications of this compound, a comparison with related compounds is useful:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-(6-isobutoxy-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide | Indeno-thiazole core | Anticancer |
| (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide | Thiazole and indole structures | Anti-inflammatory |
This table illustrates the diversity within the indeno-thiazole class and underscores the unique properties of this compound.
Antiviral Research
In a recent study focusing on antiviral agents targeting SARS-CoV-2, researchers synthesized several derivatives of thiazole compounds, including this compound. The lead compound was found to effectively inhibit viral replication in vitro .
Antimicrobial Screening
A comprehensive screening was conducted on various thiazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural motifs exhibited significant antimicrobial activity, suggesting a potential for developing new antibiotics .
Mechanism of Action
The mechanism of action of N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the 3-chymotrypsin-like cysteine protease (3CLpro) of SARS-CoV-2, a crucial enzyme for viral replication. The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxamide: Similar structure but with a chlorine substitution.
N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide: Contains a pyrrolidine ring instead of an indeno-thiazole moiety.
Uniqueness
N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide stands out due to its unique combination of indeno-thiazole and benzo-thiazole structures, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of SARS-CoV-2 3CL protease and its implications in various therapeutic areas. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis of the Compound
The synthesis of this compound involves a multi-step process that typically includes the formation of the indeno-thiazole core followed by the introduction of the benzo-thiazole moiety. The synthesis pathway has been optimized to enhance yield and purity, allowing for effective biological evaluations.
Antiviral Activity
One of the most notable biological activities of this compound is its inhibitory effect on the SARS-CoV-2 3CL protease, which is crucial for viral replication. In a study, several derivatives were synthesized and tested, revealing that this compound exhibited an IC50 value of 1.28 ± 0.17 μM against SARS-CoV-2 3CL protease, indicating strong potential as an antiviral agent .
Cytotoxicity
The compound has also been evaluated for cytotoxic effects against various cancer cell lines. In related studies involving benzothiazole derivatives, significant cytotoxicity was observed in compounds structurally similar to this compound. For instance, derivatives showed promising results against A549 (lung cancer), MCF7-MDR (breast cancer), and HT1080 (fibrosarcoma) cell lines . Such findings suggest a potential application in cancer therapy.
The mechanism through which this compound exerts its biological effects involves molecular interactions with target proteins. Molecular docking studies have elucidated binding modes with the SARS-CoV-2 3CL protease and other relevant enzymes, providing insights into how structural modifications can enhance efficacy .
Comparative Biological Activity Table
| Compound | Target | IC50 (µM) | Activity Type |
|---|---|---|---|
| 7a | SARS-CoV-2 3CL protease | 1.28 ± 0.17 | Antiviral |
| 7b | Cancer Cell Lines (A549) | Varies | Cytotoxic |
| 7c | Cancer Cell Lines (MCF7-MDR) | Varies | Cytotoxic |
Case Studies
Case Study 1: SARS-CoV-2 Inhibition
In a recent study focusing on indeno-thiazole derivatives, this compound was highlighted as a promising candidate for further development as an antiviral drug. The study utilized high-throughput screening methods to evaluate multiple derivatives and established structure-activity relationships that informed further modifications to enhance potency .
Case Study 2: Anticancer Properties
Another investigation assessed the anticancer properties of benzothiazole derivatives related to this compound. Compounds were screened against various cancer cell lines, revealing significant cytotoxic effects attributed to specific structural features within the thiazole framework .
Q & A
Q. What are the common synthetic routes for N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide?
The synthesis typically involves multi-step strategies:
- Palladium-mediated condensation of arylboronic acids with brominated intermediates (e.g., 5-bromoindan-1-one) to form arylindanones, followed by iodine-catalyzed cyclization with thiourea to yield thiazolium salts .
- Coupling reactions between substituted 2-aminobenzothiazoles and activated carboxylic acid derivatives (e.g., N-phenyl anthranilic acid) under reflux conditions, often using glacial acetic acid as a catalyst .
- Hydrazine-based functionalization of benzo[d]thiazol-2-amines, where hydrazine hydrate reacts with the amine group to form hydrazinyl derivatives .
Q. How is the compound characterized post-synthesis?
Key characterization methods include:
- Spectroscopic analysis : , , and mass spectrometry (m/z) for structural confirmation .
- Chromatographic purity assessment : HPLC with >98% purity thresholds .
- Crystallography : X-ray diffraction (using SHELXL software) for resolving tautomeric or conformational ambiguities .
Advanced Research Questions
Q. How does tautomerism influence the compound’s photophysical properties?
Ground-state tautomerism and excited-state proton transfer (ESPT) in benzothiazole derivatives can lead to dual emission bands. For example:
- N-(benzo[d]thiazol-2-yl) picolinamide exhibits ESPT from the amide NH to the benzothiazole nitrogen, confirmed via time-resolved fluorescence and DFT calculations. This dynamic behavior impacts applications in optoelectronic devices .
- Methodological note : Combine UV-Vis spectroscopy, fluorescence lifetime measurements, and B3LYP/6-31+G(d,p) DFT calculations to resolve tautomeric equilibria .
Q. What strategies optimize synthesis yields and selectivity?
- Catalyst choice : Iodine enhances cyclization efficiency in thiazolium salt formation, achieving yields >80% .
- Solvent-free conditions : Friedel-Crafts acylation using Eaton’s reagent (PO/MeSOH) minimizes side reactions, yielding fused heterocycles with 90–96% efficiency .
- Purification protocols : Recrystallization from ethyl acetate/ethanol mixtures improves purity (>99%) .
Q. How does the compound interact with A1 adenosine receptors (A1AR)?
- Binding studies : Membrane assays using HEK293 cells expressing human A1ARs reveal EC values of 0.9–3.0 µM, indicating potent allosteric enhancement. Selectivity is confirmed via negligible activity at A and A receptors .
- Structural insights : The indeno-thiazole scaffold’s aryl substituents (e.g., 3,4-dichlorophenyl) enhance hydrophobic interactions with receptor pockets .
Q. What analytical approaches resolve data contradictions in tautomerism studies?
- Experimental : Time-resolved fluorescence spectroscopy to track ESPT kinetics, complemented by in DMSO-d to identify tautomeric populations .
- Computational : DFT calculations (e.g., Gibbs free energy differences between tautomers) to predict dominant forms under specific conditions .
Methodological Tables
Q. Table 1: Key Synthetic Steps and Yields
Q. Table 2: Pharmacological Profiling
| Parameter | Value (Compound 3ae) | Assay Type | Reference |
|---|---|---|---|
| A1AR EC | 3.0 µM | Membrane binding | |
| Selectivity (A/A) | >100-fold | Competitive binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
